2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide
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Overview
Description
2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The compound also contains a pyridine ring substituted with two bromine atoms. The hydrobromide form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide typically involves the following steps:
Bromination: The starting material, 4-pyridinol, is subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.
Amination: The dibrominated pyridine is then reacted with an appropriate amine, such as 2-amino-1-propanol, under basic conditions to introduce the amino group at the 3 position of the propanol chain.
Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,6-dichloropyridin-4-yl)propan-1-ol;hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-Amino-3-(2,6-difluoropyridin-4-yl)propan-1-ol;hydrofluoride: Similar structure but with fluorine atoms instead of bromine.
2-Amino-3-(2,6-diiodopyridin-4-yl)propan-1-ol;hydroiodide: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide lies in the presence of bromine atoms, which can influence the compound’s reactivity, biological activity, and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
2-amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O.BrH/c9-7-2-5(1-6(11)4-13)3-8(10)12-7;/h2-3,6,13H,1,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWLHKHBDUPKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(CO)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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